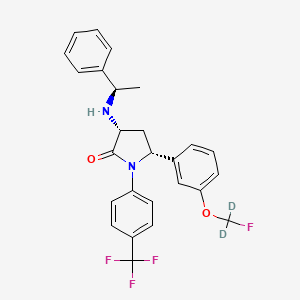
FMPEP-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FMPEP-d2 is a radioligand that targets cannabinoid subtype 1 receptors. It is an inverse agonist, which means it binds to the receptor and induces the opposite effect of an agonist. This compound is primarily used in positron emission tomography imaging to study the distribution and density of cannabinoid subtype 1 receptors in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FMPEP-d2 involves a one-pot nucleophilic substitution reaction. The process begins with the radiofluorination of ditosylmethane-d2 using [18F]fluoride. The reaction is carried out in the presence of a phase transfer catalyst, kryptofix 2.2.2, and potassium carbonate at 95°C for 15 minutes. The resulting [18F]fluoromethyl-d2 bromide is then reacted with the precursor compound, PPEP, in the presence of cesium carbonate and 18-crown-6 in dimethylformamide at 110°C for 10 minutes .
Industrial Production Methods
The industrial production of this compound is automated using commercial synthesis modules. The process involves the formation of volatile [18F]fluoromethyl-d2 bromide, which is then purified using reverse-phase high-performance liquid chromatography. The final product is formulated with sodium chloride and ascorbic acid, ensuring high radiochemical purity and compliance with good manufacturing practices .
化学反应分析
Types of Reactions
FMPEP-d2 primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a bromine atom with a fluorine atom in the presence of a phase transfer catalyst .
Common Reagents and Conditions
Reagents: [18F]fluoride, ditosylmethane-d2, PPEP, cesium carbonate, 18-crown-6, dimethylformamide, kryptofix 2.2.2, potassium carbonate.
Conditions: 95°C for radiofluorination, 110°C for nucleophilic substitution
Major Products
The major product of these reactions is this compound, which is obtained with high radiochemical purity and is suitable for positron emission tomography imaging .
科学研究应用
FMPEP-d2 is extensively used in scientific research to study the endocannabinoid system. Its primary application is in positron emission tomography imaging to quantify the distribution and density of cannabinoid subtype 1 receptors in the brain. This is particularly useful in studying neuropsychiatric and neurodegenerative disorders, such as schizophrenia, Alzheimer’s disease, and addiction .
作用机制
FMPEP-d2 acts as an inverse agonist at cannabinoid subtype 1 receptors. By binding to these receptors, it induces the opposite effect of an agonist, leading to a decrease in receptor activity. This mechanism is useful in studying the role of cannabinoid subtype 1 receptors in various neurological conditions .
相似化合物的比较
FMPEP-d2 is unique in its high specificity and affinity for cannabinoid subtype 1 receptors. Similar compounds include other radioligands used for positron emission tomography imaging, such as [18F]MAGL-2102, which targets monoacylglycerol lipase, another enzyme in the endocannabinoid system .
List of Similar Compounds
- [18F]MAGL-2102
- [18F]FMPEP
This compound stands out due to its high radiochemical purity and suitability for non-invasive imaging of cannabinoid subtype 1 receptors, making it a valuable tool in neuroimaging research .
属性
分子式 |
C26H24F4N2O2 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
(3R,5R)-5-[3-[dideuterio(fluoro)methoxy]phenyl]-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24F4N2O2/c1-17(18-6-3-2-4-7-18)31-23-15-24(19-8-5-9-22(14-19)34-16-27)32(25(23)33)21-12-10-20(11-13-21)26(28,29)30/h2-14,17,23-24,31H,15-16H2,1H3/t17-,23-,24-/m1/s1/i16D2 |
InChI 键 |
VIZNNWKKQKFIOX-CLXLHAEJSA-N |
手性 SMILES |
[2H]C([2H])(OC1=CC=CC(=C1)[C@H]2C[C@H](C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N[C@H](C)C4=CC=CC=C4)F |
规范 SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
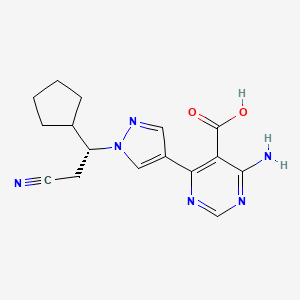
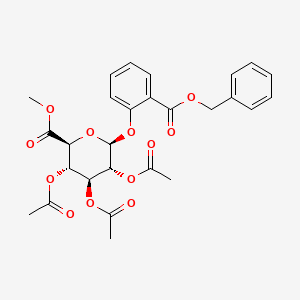
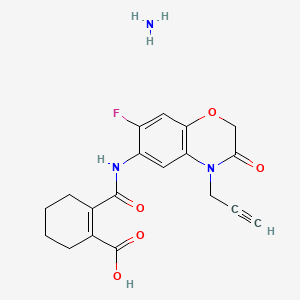
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
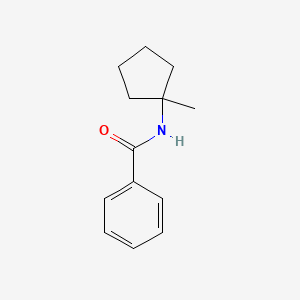


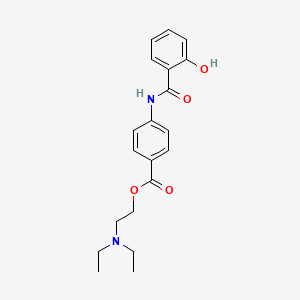

![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
